molecular formula C8H16NNaO3S B1592461 Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt CAS No. 3076-05-9

Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt

Cat. No. B1592461
CAS RN: 3076-05-9
M. Wt: 229.27 g/mol
InChI Key: TXWKJOVDGFRVOG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt is an amine.

Scientific Research Applications

Molecular Structure and Spectral Analysis

  • Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt has been studied for its molecular structure and vibrational parameters. Using FTIR and FT-Raman spectra analysis, this compound's structural and spectroscopic data were determined through methods like Hartee-Fock and Density Functional Theory (Devi, Kumar, & Ramkumaar, 2015).

Solvent Properties in Chromatography

  • This compound is part of a series of tetraalkylammonium sulfonates used in chromatographic and spectroscopic studies. It has been characterized for its unique solvent properties and is suitable for use in gas chromatography due to its stable and wide usable temperature ranges (Poole, Shetty, & Poole, 1989).

Use in Suppressed Conductivity Ion Chromatography

  • In ion chromatography, this compound, when mixed with carbonate eluents, affects the retention behaviors of various species. It helps in the determination of species unstable in strong alkaline conditions, offering versatility in chromatographic analysis (Chen, Jing, Li, & Zhu, 2006).

Cation-Exchange Chromatography for Monoclonal Antibody Separations

  • In cation-exchange chromatography for monoclonal antibodies, this compound, combined with other buffer systems, offers alternative selectivity and peak shapes, extending the method development possibilities in therapeutic antibody analysis (Farsang et al., 2019).

Enhancing Sensitivity in Electrokinetic Supercharging

  • This compound is used in nonaqueous capillary electrophoresis to improve detection sensitivity for analyzing phenolic acids. It plays a role in the electrokinetic injection process, significantly enhancing sensitivity (Lu & Breadmore, 2010).

Effect on Hydration Landscape at Charged Interfaces

  • In soft matter and biological sciences, this compound, as a buffering agent, impacts the hydration landscape of charged surfaces like biomembranes. Its interactions can influence the behavior of proteins and other biological molecules at interfaces (Trewby, Livesey, & Voïtchovsky, 2016).

Influence on Dissociation Constants in Various Solvents

  • The dissociation constants of this compound in various water-organic solvent mixtures have been determined, offering insights into its behavior in different solvent environments. This is crucial for understanding its interactions in biochemical and physiological research (Azab & Nour, 1999).

properties

CAS RN

3076-05-9

Product Name

Ethanesulfonic acid, 2-(cyclohexylamino)-, monosodium salt

Molecular Formula

C8H16NNaO3S

Molecular Weight

229.27 g/mol

IUPAC Name

sodium;2-(cyclohexylamino)ethanesulfonate

InChI

InChI=1S/C8H17NO3S.Na/c10-13(11,12)7-6-9-8-4-2-1-3-5-8;/h8-9H,1-7H2,(H,10,11,12);/q;+1/p-1

InChI Key

TXWKJOVDGFRVOG-UHFFFAOYSA-M

SMILES

C1CCC(CC1)NCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)NCCS(=O)(=O)[O-].[Na+]

Other CAS RN

3076-05-9

physical_description

Liquid

Related CAS

103-47-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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